4-Phenylcinnoline

Übersicht

Beschreibung

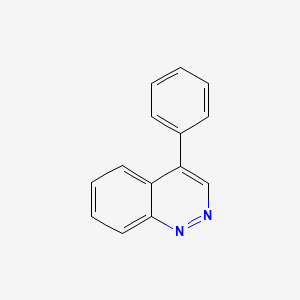

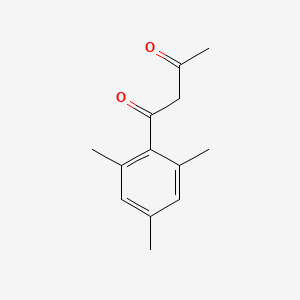

4-Phenylcinnoline is a chemical compound with the molecular formula C14H10N2 . It is a nitrogenous organic base and contains a total of 26 atoms, including 10 Hydrogen atoms, 14 Carbon atoms, and 2 Nitrogen atoms .

Synthesis Analysis

The synthesis of the cinnoline nucleus, which includes 4-Phenylcinnoline, involves the use of synthetic precursors of arenediazonium salts, arylhydrazones, and arylhydrazines . The mechanisms of the transformations and the possibilities and limitations of the various methods are discussed in detail in the referenced paper .Molecular Structure Analysis

4-Phenylcinnoline contains a total of 28 bonds, including 18 non-Hydrogen bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 Pyridazine . The 3D chemical structure image of 4-Phenylcinnoline is based on the ball-and-stick model .Wissenschaftliche Forschungsanwendungen

Biological Activity

Pharmacological Activities

The broad spectrum of pharmacological activities of cinnoline compounds has attracted significant attention . This includes the derivatives of 4-Phenylcinnoline, which have been synthesized for their potential pharmacological applications .

Antimalarial Drugs

In the quest for new antimalarial drugs, derivatives of 4-amino-cinnolines, which include 4-Phenylcinnoline, have been synthesized . Biological tests have demonstrated that some of these derivatives show significant activity .

Antitumor Agents

A series of novel 4-phenoxyquinoline derivatives, which include 4-Phenylcinnoline, have been designed and synthesized . These compounds have been evaluated for their in vitro cytotoxic activities against several cancer cell lines .

Synthesis of Complexes

4-Phenylcinnoline has been used in the synthesis of novel complexes . For example, two novel complexes have been successfully synthesized with 3-phenylcinnoline .

Investigation of Substitution Effects

4-Phenylcinnoline has been used to investigate the effect of substitution in the pyridyl ring . This research can provide valuable insights into the properties of substituted cinnoline compounds .

Wirkmechanismus

Target of Action

Cinnoline derivatives, a family to which 4-phenylcinnoline belongs, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It is known that cinnoline derivatives interact with their targets, leading to changes in cellular processes . For instance, some cinnoline derivatives have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .

Biochemical Pathways

Cinnoline derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

One study found that phenylcinnoline carboxylate compounds cause complete male sterility in wheat when applied at suitable dosages at the pre-meiotic stage of anther development .

Eigenschaften

IUPAC Name |

4-phenylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)13-10-15-16-14-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOOODCTWFOHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346131 | |

| Record name | 4-Phenylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylcinnoline | |

CAS RN |

21874-06-6 | |

| Record name | 4-Phenylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the quaternization of 4-Phenylcinnoline differ from that of 3-Phenylcinnoline?

A1: The research demonstrates a regioselective quaternization process for both 3-Phenylcinnoline and 4-Phenylcinnoline. [] When reacted with methyl iodide, 3-Phenylcinnoline yields a mixture of 1-methyl-3-phenylcinnolinium iodide (major product) and its 2-methyl isomer (minor product). In contrast, 4-Phenylcinnoline exclusively forms the 2-methyl isomer upon quaternization. This difference in reactivity highlights the influence of the phenyl substituent's position on the electron density distribution within the cinnoline ring system.

Q2: Can 4-Phenylcinnoline be synthesized using a similar approach to the one-pot synthesis of indazole described in the second paper?

A2: Yes, the second paper describes a successful one-pot synthesis of 4-Phenylcinnoline. [] This method utilizes o-(α-methylenebenzyl)aniline as the starting material, which undergoes diazotization and subsequent cyclization in the presence of potassium acetate and acetic anhydride to form the desired 4-Phenylcinnoline. This suggests that similar synthetic strategies involving diazonium salts could be applied to access other substituted cinnoline derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)

![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)

![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)